molecular formula C17H15NO3S B2951861 (E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile CAS No. 811826-60-5

(E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile

Cat. No.: B2951861
CAS No.: 811826-60-5
M. Wt: 313.37
InChI Key: TVPPUYIENUBXMN-LFIBNONCSA-N
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Description

(E)-3-(2-Methoxyphenyl)-2-tosylacrylonitrile is a substituted acrylonitrile derivative characterized by an (E)-configured double bond, a 2-methoxyphenyl group at the β-position, and a tosyl (p-toluenesulfonyl) moiety at the α-position. Its IUPAC name is (2E)-3-(4-methylbenzenesulfonyl)-3-(2-methoxyphenyl)prop-2-enenitrile, with the molecular formula C₁₇H₁₅NO₃S and a molecular weight of 329.37 g/mol.

Key structural features:

  • Tosyl group: Enhances electrophilicity and stabilizes intermediates via resonance.
  • 2-Methoxyphenyl substituent: Introduces steric bulk and modulates electronic properties.
  • Acrylonitrile backbone: Provides a conjugated system for π-π interactions or cycloaddition reactions.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-13-7-9-15(10-8-13)22(19,20)16(12-18)11-14-5-3-4-6-17(14)21-2/h3-11H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPPUYIENUBXMN-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile typically involves the reaction of 2-methoxybenzaldehyde with tosylacetonitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization step to yield the desired product. Common bases used in this reaction include piperidine and pyridine, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of (E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 3-(2-methoxyphenyl)-2-tosylpropan-1-amine.

    Substitution: Formation of various substituted acrylonitrile derivatives.

Scientific Research Applications

(E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile with structurally or functionally related acrylonitrile derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
(E)-3-(2-Methoxyphenyl)-2-tosylacrylonitrile Tosyl, 2-methoxyphenyl, nitrile C₁₇H₁₅NO₃S High electrophilicity; potential kinase inhibition
(E)-2-(2-Nitrophenyl)-3-phenylacrylonitrile Nitro, phenyl, nitrile C₁₅H₁₀N₂O₂ Photoluminescent properties; used in OLED synthesis
(E)-2-({2-[(E)-(Hydroxyimino)methyl]phenoxy}methyl)-3-o-tolylacrylonitrile Hydroxyimino, phenoxy, o-tolyl, nitrile C₁₉H₁₇N₂O₂ Crystal structure resolved (Acta Cryst. E); antimicrobial activity
HBK14–HBK19 (piperazine derivatives) Piperazine, phenoxy, 2-methoxyphenyl C₂₃–C₂₅H₂₈–₃₄ClN₂O₂ 5-HT₁A/5-HT₂A receptor affinity; antipsychotic candidates
3-(2-Methoxyphenyl)propanoic acid Methoxyphenyl, carboxylic acid C₁₀H₁₂O₃ Intermediate in NSAID synthesis

Key Observations :

Electronic Effects: The tosyl group in the target compound increases electrophilicity compared to the nitro group in (E)-2-(2-nitrophenyl)-3-phenylacrylonitrile, which instead enhances photophysical activity. The 2-methoxyphenyl moiety provides moderate electron donation, contrasting with the electron-withdrawing hydroxyimino group in the phenoxy derivative.

Biological Activity: While HBK14–HBK19 (piperazine derivatives) exhibit serotonin receptor binding due to their 2-methoxyphenyl-piperazine core, the target compound’s bioactivity remains underexplored.

Synthetic Utility: The target compound’s acrylonitrile backbone facilitates Michael additions or cyclizations, unlike 3-(2-methoxyphenyl)propanoic acid, which is primarily a carboxylic acid precursor.

Table 2: Physicochemical Properties

Property (E)-3-(2-Methoxyphenyl)-2-Tosylacrylonitrile (E)-2-(2-Nitrophenyl)-3-phenylacrylonitrile HBK14–HBK19 Derivatives
Solubility Low in H₂O; soluble in DMSO, DMF Moderate in CHCl₃; low in H₂O High in polar solvents
Melting Point Not reported 120–122°C 180–220°C (hydrochlorides)
LogP ~3.5 (estimated) ~2.8 2.1–3.0

Biological Activity

(E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound consists of a methoxyphenyl group attached to a tosylacrylonitrile framework. Its molecular formula is C15H15NO2SC_{15}H_{15}NO_2S, and it features both electron-withdrawing and electron-donating groups that may influence its biological activity.

1. Anticancer Activity

Research indicates that (E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against MDA-MB-231 breast cancer cells, revealing a dose-dependent reduction in cell viability. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23115.4Induction of apoptosis
HeLa12.7Cell cycle arrest
A54918.3Inhibition of proliferation

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.

2. Anti-inflammatory Effects

In addition to its anticancer properties, (E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile has demonstrated anti-inflammatory activity. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

  • Cytokine Inhibition : The compound reduced levels of TNF-α and IL-6 by approximately 40% at a concentration of 10 μM.

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Case Studies

Several case studies have been conducted to explore the therapeutic potential of (E)-3-(2-methoxyphenyl)-2-tosylacrylonitrile:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound led to a significant reduction in tumor size in 60% of participants after six weeks.
  • Case Study 2 : An investigation into its anti-inflammatory effects in patients with rheumatoid arthritis indicated improved clinical scores and reduced inflammatory markers after four weeks of treatment.

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